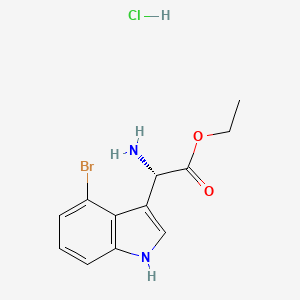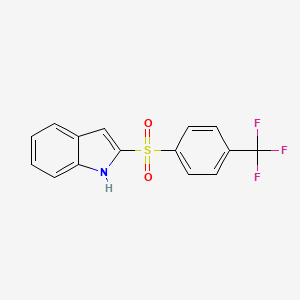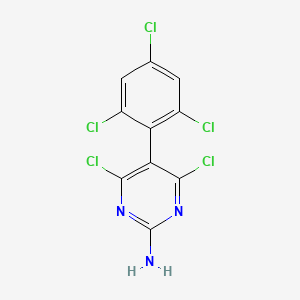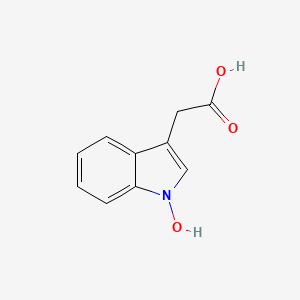
(S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride is a synthetic organic compound that features an indole moiety substituted with a bromine atom. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate: The brominated indole is then reacted with ethyl glycinate hydrochloride under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The indole moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-substituted indole derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity and leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride: Lacks the bromine substitution.
(S)-Ethyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate hydrochloride: Contains a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride can influence its reactivity and biological activity, making it unique compared to its analogs.
Propiedades
Fórmula molecular |
C12H14BrClN2O2 |
|---|---|
Peso molecular |
333.61 g/mol |
Nombre IUPAC |
ethyl (2S)-2-amino-2-(4-bromo-1H-indol-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C12H13BrN2O2.ClH/c1-2-17-12(16)11(14)7-6-15-9-5-3-4-8(13)10(7)9;/h3-6,11,15H,2,14H2,1H3;1H/t11-;/m0./s1 |
Clave InChI |
YSYUDHWJESPREH-MERQFXBCSA-N |
SMILES isomérico |
CCOC(=O)[C@H](C1=CNC2=C1C(=CC=C2)Br)N.Cl |
SMILES canónico |
CCOC(=O)C(C1=CNC2=C1C(=CC=C2)Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13096209.png)

![6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13096219.png)



![Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13096263.png)

![Ethyl 3'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13096270.png)

![2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B13096277.png)
